Oxazole-5-carbothioamide
Overview
Description
Oxazole-5-carbothioamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions, often in an aqueous medium, to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, has been explored to enhance the yield and reduce the environmental impact of the synthesis process . These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxamide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazole-5-carboxamide
Reduction: Amine derivatives of oxazole
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
Oxazole-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of oxazole-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific biological target and the nature of the oxazole derivative.
Comparison with Similar Compounds
Similar Compounds
- Oxazole-5-carboxamide
- Oxazole-5-carboxylic acid
- Oxazole-5-thiol
Uniqueness
Oxazole-5-carbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a promising candidate for therapeutic development. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its potential benefits.
Properties
IUPAC Name |
1,3-oxazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKTUDUXQCDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693297 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-32-8 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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